molecular formula C7H9NO3 B14166247 Ethyl 2-(1,3-oxazol-2-YL)acetate

Ethyl 2-(1,3-oxazol-2-YL)acetate

Cat. No.: B14166247
M. Wt: 155.15 g/mol
InChI Key: FXWLQNCICFITCB-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-oxazol-2-YL)acetate is a heterocyclic compound featuring a 1,3-oxazole ring linked to an ethyl acetate moiety. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers unique electronic and steric properties, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.

Synthesis: A common synthetic route involves the alkylation of 2-mercaptobenzoxazole with ethyl chloroacetate in the presence of anhydrous potassium carbonate and acetone under reflux conditions . This method yields the product as a pure oily compound after solvent evaporation.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl 2-(1,3-oxazol-2-yl)acetate

InChI

InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-8-3-4-11-6/h3-4H,2,5H2,1H3

InChI Key

FXWLQNCICFITCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,3-oxazol-2-yl)acetate can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow processes. These processes offer advantages such as improved safety profiles, higher yields, and reduced reaction times. For example, the use of a packed reactor containing manganese dioxide allows for the efficient oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-oxazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While comprehensive data tables and case studies for ethyl 2-(1,3-oxazol-2-yl)acetate are not available in the search results, the search results provide information regarding synthesis of oxazoles and oxazolones, as well as applications of related compounds.

Synthesis of Benzoxazoles
Various methods exist for synthesizing benzoxazole derivatives, utilizing 2-aminophenol with different substrates like aldehydes .

  • A magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]) is used with 2-aminophenol and aldehyde in water under reflux conditions, yielding 79–89% product in about 45 minutes. The catalyst can be reused for four consecutive runs .
  • Thin-layered nano h-BN/fl-G films act as catalysts in the condensation of 2-aminophenol and aromatic aldehydes with aqueous H2O2, ethanol, TTIP, and MTAMO at 50 °C, resulting in 90–96% yields in a short time. This method is efficient, eco-friendly, and uses an inexpensive catalyst .
  • Palladium complexes of dendronized amine polymer (EG–Gn–Pd, n = 0, 1, and 2) catalyze the reaction between 2-aminophenol and benzaldehyde in ethanol at 50 °C for 3 hours, yielding 88% product. The catalyst is reusable for five cycles with minimal degradation .
  • 2-substituted benzoxazole acetic acid derivatives are synthesized via an oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and aldehydes, catalyzed by lead tetraacetate in ethanol, with further addition of 90% NaOH solution in ethanol and water at RT for 3 hours. These derivatives exhibit cytotoxic activity against MCF-7 (human breast cancer cells) and HCT-116 (human colorectal carcinoma cells) .

Synthesis of Oxazol-2-ones
A coupling–isomerization–elimination synthesis of 4-substituted 5-(2-oxoethyl) oxazol-2(3H)-ones has been developed using N-Boc protected propargyl carbamates . Oxazol-2-ones were obtained upon aqueous workup of the ynone intermediate, and trifluoroacetic acid can also catalyze the cyclization-elimination reaction .

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 2-(Imidazol-4-YL)acetate Derivatives

Imidazole-based analogs, such as those in (compounds A–F), exhibit structural diversity through substitutions on the imidazole ring (e.g., phenyl, chlorophenyl, bromophenyl). Key differences include:

  • Biological Activity : These derivatives are often explored for antimicrobial or enzyme-inhibitory properties due to imidazole’s ability to coordinate metal ions or participate in hydrogen bonding .
Compound (from ) Substituents Key Properties
A 2,5-Diphenyl High lipophilicity, suited for CNS-targeting drugs
B 3,4,5-Trimethoxyphenyl Enhanced solubility via methoxy groups
C 4-Chlorophenyl Increased electrophilicity, potential antimicrobial activity

Ethyl 2-(Benzimidazol-2-YL)-2-Oxoacetate ()

  • Structural Difference : Replacement of the oxazole with a benzimidazole ring (fused benzene-imidazole system) increases aromaticity and planarity, enhancing π-π stacking interactions.

Ethyl 2-(Thiazol-4-YL)acetate ()

  • Key Variation: Substitution of oxazole with thiazole (sulfur instead of oxygen) alters electronic properties.

Ethyl 2-(1,3,4-Oxadiazol-2-YL)acetate ()

  • Oxadiazole vs. Oxazole : The 1,3,4-oxadiazole ring contains two nitrogen atoms, making it more electron-deficient. This enhances stability under acidic conditions and suitability as a bioisostere for carboxylic acids .
  • Synthesis : Prepared via cyclization of thiosemicarbazides or hydrazides, differing from the alkylation method used for the target compound.

Indole-Oxazole Hybrids ()

Compounds like (R)-11 and (S)-11 incorporate an indole moiety, which introduces:

  • Stereochemical Influence : Enantiomers (R and S) exhibit distinct biological profiles, as seen in their differential binding to indole receptors .

Benzoxazole Derivatives ()

Ethyl 2-(6-nitro-1,3-benzoxazol-2-YL)acetate () demonstrates:

  • Nitro Group Effects : The nitro substituent increases oxidative stability and may act as a leaving group in nucleophilic aromatic substitution .
  • Applications : Nitrobenzoxazoles are precursors in dye and explosive synthesis.

Solubility and Reactivity

  • Oxazole vs. Imidazole : Oxazole’s lower basicity (pKa ~0.8) compared to imidazole (pKa ~7.0) reduces protonation in physiological conditions, affecting solubility .
  • Melting Points: Benzoxazole derivatives () exhibit higher melting points due to increased molecular rigidity compared to non-fused analogs .

Biological Activity

Ethyl 2-(1,3-oxazol-2-YL)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of ethyl acetate with oxazole derivatives. Various synthetic methodologies have been explored to optimize yield and purity. For instance, recent studies have utilized catalytic one-pot reactions that streamline the process and improve efficiency .

Biological Activities

This compound exhibits a range of biological activities that are summarized in the following table:

Activity Description Reference
Antimicrobial Demonstrated significant antimicrobial properties against various pathogens.
Anticancer Exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Anti-inflammatory Shown to reduce inflammation markers in vitro and in vivo, indicating potential as an anti-inflammatory agent.
Analgesic Possesses analgesic properties, providing pain relief in experimental models.
Nitric Oxide Release Compounds derived from this compound have been found to release nitric oxide, contributing to their therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a notable inhibition zone, suggesting its potential as a therapeutic agent against infections .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines. The compound's mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
  • Anti-inflammatory Effects : Research highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines in macrophage cultures. This suggests its potential utility in treating inflammatory diseases .
  • Analgesic Properties : Experimental models indicated that this compound provided significant pain relief comparable to standard analgesics. This was attributed to its interaction with pain pathways involving nitric oxide signaling .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the oxazole ring have been shown to enhance specific activities:

  • Substituents on the Oxazole Ring : Variations in substituents can significantly affect the compound's potency against different biological targets.
  • Functional Group Variation : The introduction of various functional groups has been correlated with increased cytotoxicity and improved anti-inflammatory effects .

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